JNJ-42226314 is a novel compound identified as a potent and reversible inhibitor of monoacylglycerol lipase, an enzyme critical in the degradation of the endocannabinoid 2-arachidonoylglycerol. This compound has garnered attention for its potential therapeutic applications in treating pain and other neurological disorders by modulating the endocannabinoid system.
The compound was developed through high-throughput screening and medicinal chemistry programs aimed at discovering selective monoacylglycerol lipase inhibitors. It is classified under the category of small molecule inhibitors targeting serine hydrolases, particularly those involved in endocannabinoid metabolism.
The synthesis of JNJ-42226314 involves several key steps, primarily utilizing copper-mediated coupling reactions and amidation processes. The synthesis pathway includes:
The synthesis has been detailed in multiple studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
JNJ-42226314 has a complex molecular structure characterized by:
The structural representation indicates a well-defined arrangement that facilitates interaction with the enzyme's active site, enhancing its inhibitory action .
JNJ-42226314 primarily functions through competitive inhibition of monoacylglycerol lipase. The mechanism involves:
These reactions have been characterized using various biochemical assays, including activity-based protein profiling and enzymatic assays quantifying arachidonic acid production .
The mechanism of action of JNJ-42226314 involves:
Pharmacological studies indicate that JNJ-42226314 effectively increases norepinephrine levels in the cortex, contributing to its analgesic properties in animal models .
Relevant data from studies indicate that JNJ-42226314 retains its inhibitory activity across various biological systems, including human and rodent models .
JNJ-42226314 has potential applications in:
JNJ-42226314 (chemical name: [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone) is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a serine hydrolase that governs endocannabinoid signaling dynamics [2] [3]. MAGL primarily catabolizes 2-arachidonoylglycerol (2-AG), the most abundant endogenous agonist of cannabinoid receptors (CB1/CB2) in the central nervous system. By inhibiting MAGL, JNJ-42226314 elevates 2-AG concentrations, thereby enhancing endocannabinoid-mediated neurotransmission without the non-selective activation observed with exogenous cannabinoids [2] [8]. This mechanism simultaneously reduces neuroinflammatory signaling by curtailing MAGL-derived arachidonic acid production, a precursor to pro-inflammatory eicosanoids [2] [7].
Preclinical studies demonstrate that JNJ-42226314 achieves dose-dependent elevation of 2-AG in rodent hippocampus. Intraperitoneal administration (3–30 mg/kg) increased 2-AG levels by 3-fold at the lower dose and 8-fold at the higher dose within 120 minutes [1] [8]. This biochemical effect translates to functional modulation of endocannabinoid-regulated pathways, including pain processing and neuroinflammation [3] [6].
Table 1: Pharmacodynamic Effects of JNJ-42226314 on 2-AG Elevation
Species/Tissue | Dose (mg/kg) | 2-AG Increase (Fold) | Time to Peak (min) |
---|---|---|---|
Mouse hippocampus | 3 | 3.0 | 120 |
Mouse hippocampus | 30 | 8.0 | 120 |
Rat cortex | 30 | 6.5 | 90–120 |
JNJ-42226314 occupies a distinct niche in MAGL therapeutic development due to its reversible binding mechanism and high selectivity profile. Unlike covalent MAGL inhibitors (e.g., JZL184, ABX-1431) that permanently inactivate the enzyme and risk CB1 receptor desensitization, JNJ-42226314 competitively inhibits MAGL with rapid kinetics (human MAGL t1/2 = 11.4 min), enabling temporal control of 2-AG augmentation [1] [3] [9]. This reversibility mitigates risks of tolerance and adaptive receptor changes observed with irreversible inhibitors [2] [7].
In vitro profiling confirms exceptional selectivity. JNJ-42226314 exhibits IC50 values of 0.67–1.88 nM against MAGL across human, rat, and mouse systems, with >1,000-fold selectivity over related serine hydrolases (FAAH, ABHD6, ABHD12) and no significant activity at CB1/CB2 receptors [2] [5] [8]. Activity-based protein profiling (ABPP) assays further validate its target specificity, showing no off-target engagement with other hydrolases [2] [7].
Table 2: Comparative MAGL Inhibition Profile of JNJ-42226314
Parameter | JNJ-42226314 | JZL184 (Irreversible) | ABX-1431 (Irreversible) |
---|---|---|---|
MAGL IC50 (Human) | 1.13 nM | 3.9 nM | 14 nM |
Selectivity (vs. FAAH) | >1,000-fold | 50-fold | 300-fold |
Binding Mechanism | Reversible | Irreversible | Irreversible |
CB1 Desensitization Risk | Low | High | Moderate |
The compound’s pharmacologic advantages are evident in disease models. In rat neuropathic pain models (chronic constriction injury), 3 mg/kg JNJ-42226314 produced significant antinociception without inducing synaptic depression or EEG gamma power alterations—side effects observed at higher doses (30 mg/kg) [3] [6]. This "therapeutic window" underscores its potential for dose-dependent tuning of MAGL inhibition [2] [8]. Its piperazinyl-azetidine scaffold has also inspired PET tracer development for MAGL imaging, highlighting its utility as a chemical template for diagnostic applications [7] [9].
Table 3: Compound Identification Summary
Identifier | Value |
---|---|
Systematic Name | [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone |
CAS Number | 1252765-13-1 |
Molecular Formula | C26H24FN5O2S |
Molecular Weight | 489.56 g/mol |
Synonyms | JNJ 42226314; JNJ42226314 |
Therapeutic Category | Reversible MAGL Inhibitor |
Key Biological Targets | Monoacylglycerol Lipase (MAGL) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0